molecular formula C7H8ClN B1314063 3-Chloro-5-methylaniline CAS No. 29027-20-1

3-Chloro-5-methylaniline

Cat. No. B1314063
CAS RN: 29027-20-1
M. Wt: 141.6 g/mol
InChI Key: XUZCJDBXXYJXDD-UHFFFAOYSA-N
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Description

3-Chloro-5-methylaniline is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as 3-chloro-5-methylbenzenamine, 3-amino-5-chlorotoluene, 3-chloro-5-methyl-phenylamine, benzenamine, 3-chloro-5-methyl, 3-chloro-5-methyl-aniline, 3-chloro-5-methylphenylamine .


Synthesis Analysis

The synthesis of anilines, including 3-Chloro-5-methylaniline, can be achieved through various methods. One common method is the direct nucleophilic substitution . Another method involves nucleophilic substitution through aryne intermediates . Nitroarene reduction is also a viable method for the synthesis of anilines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylaniline consists of a benzene ring with a chlorine atom and a methyl group attached to it . The molecular weight of this compound is 141.60 g/mol .


Physical And Chemical Properties Analysis

3-Chloro-5-methylaniline is a solid substance with a molecular weight of 141.60 g/mol . It is sensitive to light and should be stored at -20°C .

Scientific Research Applications

  • Scientific Field: Chromatography
    • Application Summary : 3-Chloro-5-methylaniline is used in the field of chromatography . Chromatography is a technique for separating the components of a mixture on the basis of the relative amounts of each solute distributed between a moving fluid stream, called the mobile phase, and a contiguous stationary phase.
    • Results or Outcomes : The results or outcomes of these types of experiments would typically involve determining the retention time of the compound in the chromatography system, which can provide valuable information about its physical and chemical properties .
  • Scientific Field: Organic Synthesis

    • Application Summary : 3-Chloro-5-methylaniline is used as a reagent in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic strategies for complex organic molecules.
    • Results or Outcomes : The results or outcomes of these types of experiments would typically involve the successful synthesis of a target organic compound .
  • Scientific Field: Catalysis

    • Application Summary : 3-Chloro-5-methylaniline can be used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .
    • Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
    • Results or Outcomes : The results of these types of experiments would typically involve the successful methylation of anilines with methanol to selectively give N-methylanilines .
  • Scientific Field: Laboratory Chemicals

    • Application Summary : 3-Chloro-5-methylaniline is used as a laboratory chemical . Laboratory chemicals are substances that are used for scientific research purposes.
    • Results or Outcomes : The results or outcomes of these types of experiments would typically involve the successful completion of the experiment or procedure .
  • Scientific Field: Food, Drug, Pesticide or Biocidal Product Use

    • Application Summary : 3-Chloro-5-methylaniline can be used in the production of food, drugs, pesticides, or biocidal products .
    • Results or Outcomes : The results or outcomes of these types of experiments would typically involve the successful production of the food, drug, pesticide, or biocidal product .

Safety And Hazards

3-Chloro-5-methylaniline is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

3-chloro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCJDBXXYJXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499683
Record name 3-Chloro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylaniline

CAS RN

29027-20-1
Record name 3-Chloro-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29027-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methylaniline
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An ethanol solution (75 mL) containing 1-chloro-3-methyl-5-nitro-benzene (5.0 g, 29 mmol) were mixed with SnCl2.2H2O (32.8 g, 146 mmol). The reaction mixture was refluxed for 3.0 h. The solution was concentrated under vacuum, and the residue was re-dissolved in aqueous NaOH, filtered, and extracted with EtOAc. The organic layer was collected, washed with brine, dried over MgSO4(s), and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give 3-chloro-5-methyl-phenylamine (4.0 g) as light yellow solids in 97% yield: 1H NMR (500 MHz, CDCl3) δ 6.56 (s, 1 H), 6.48 (s, 1 H), 6.36 (s, 1), 3.66 (s, 2 H), 2.23 (s, 3 H); ESI-MS: m/z 141.7 (M+H)+.
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32.8 g
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Synthesis routes and methods III

Procedure details

2.4 g of 3-chloro-5-nitro-toluene are dissolved in 35 ml of ethanol, combined with 15.8 g tin dichloride-dihydrate and refluxed for 3 hours. The solvent is eliminated in vacuo, the residue is taken up in 4 M sodium hydroxide solution and filtered through kieselguhr. The filter cake is washed thoroughly with ethyl acetate. The aqueous phase is extracted 3 times with ethyl acetate and the combined organic phases are washed with saturated sodium chloride solution and dried on magnesium sulphate. The solvent is eliminated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 81:15 to 70:30).
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tin dichloride-dihydrate
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Synthesis routes and methods IV

Procedure details

An ethanol solution (75 mL) containing 1-chloro-3-methyl-5-nitro-benzene (5.0 g, 29 mmol) are added with SnCl2.2 H2O (32.8 g, 146 mmol). The reaction mixture was reflux for 3.0 h. The solution was concentrated under vacuum, and the residue was re-dissolved in aqueous NaOH, filtered, and extracted with EtOAc. The organic layer was collected, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give 3-chloro-5-methyl-phenylamine (4.0 g) as light yellow solids in 97% yield: 1H NMR (500 MHz, CDCl3) δ 6.56 (s, 1 H), 6.48 (s, 1 H), 6.36 (s, 1 H), 3.66 (bs, 2 H), 2.23 (s, 3 H); ESI-MS: m/z 141.7 (M+H)+.
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32.8 g
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5 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-methylaniline
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3-Chloro-5-methylaniline
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3-Chloro-5-methylaniline
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3-Chloro-5-methylaniline
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3-Chloro-5-methylaniline
Reactant of Route 6
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3-Chloro-5-methylaniline

Citations

For This Compound
9
Citations
TA Emokpae, O Eguavoen, J Hirst - Journal of the Chemical Society …, 1980 - pubs.rsc.org
Arrhenius parameters have been measured for the reactions of picryl chloride with the following substituted anilines in acetonitrile: 3-amino- and 3-methyl-aniline, 3-amino-5-nitroaniline…
Number of citations: 1 pubs.rsc.org
JF GORMISH - 1968 - search.proquest.com
… Similarly with m-chlorotoluene, chloro-m-toluidine Pri 3-chloro-5-methylaniline were obtained in a combined yield of 26%. Tie rination of m-bromotoluene provided 3-bromo-5-methyl…
Number of citations: 2 search.proquest.com
E Townley, I Perez, P Kabasakalian - Analytical Chemistry, 1970 - ACS Publications
GLC resolution of the related disubstituted benzenes have been reported: ortho-, meta-, and/wa-chloroanilines (1) and methylanilines (2). However, these separations have been …
Number of citations: 3 pubs.acs.org
P Kovacic, JF Gormish - Journal of the American Chemical …, 1966 - ACS Publications
… Similarly with m-chlorotoluene, chloro-m-toluidines and 3-chloro-5-methylaniline were obtained in a combined yield of 26%. The amination of m-bromotoluene provided 3-bromo-5…
Number of citations: 13 pubs.acs.org
M Phelps Grella, R Danso-Danquah… - Journal of medicinal …, 2000 - ACS Publications
… Reduction of 24 using tin(II) chloride dihydrate yielded the desired 3-chloro-5-methylaniline, 25. 1Hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (…
Number of citations: 34 pubs.acs.org
L Ji - Synthesis, 2023 - thieme-connect.com
… Compound 3o was obtained from the reaction of 3-chloro-5-methylaniline (42.3 mg, 0.3 mmol) and carbazate 2a (1.5 mmol, 3.0 equiv), and purified by column chromatography (10:1 PE/…
Number of citations: 0 www.thieme-connect.com
Y Li, L Sun, T Yang, W Jiao, J Tang… - Journal of Medicinal …, 2018 - ACS Publications
… Then, 3-chloro-5-methylaniline (284 mg, 2.0 mmol) was added to the solution. The reaction was held at 40 C for 6 h with stirring. After completion of the reaction (TLC), the reaction …
Number of citations: 16 pubs.acs.org
PK Halladay - 1990 - openresearch-repository.anu.edu.au
… 4-Chloro-3-methylaniline (2.3w) and 3-chloro-5-methylaniline (2.3u) were required reagents … The 3-chloro-5-methylaniline was prepared according to the method of Browne and Dyson […
MP Grella - 2000 - search.proquest.com
… were both readily available, but 3-chloro-5-methylaniline had to be prepared (Scheme 4).108 … Reduction using tin(II) chloride dihydrate yielded the 3-chloro-5-methylaniline product. …
Number of citations: 0 search.proquest.com

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